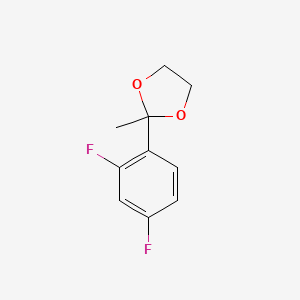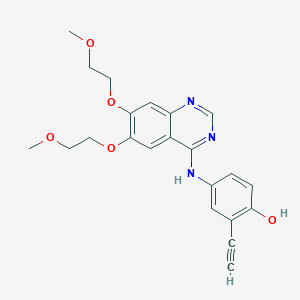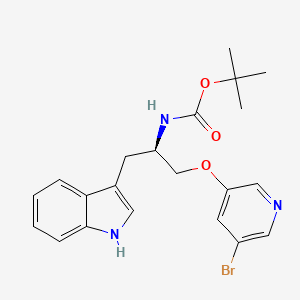
(R)-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate
Overview
Description
(R)-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a combination of indole, pyridine, and carbamate groups, making it a versatile molecule for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate involves multiple steps:
Synthesis of 5-bromopyridin-3-ol: A bromination reaction of 3-hydroxypyridine using bromine in an organic solvent.
Formation of 1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl amine: An etherification reaction where 5-bromopyridin-3-ol reacts with an indole-based propan-2-yl amine under basic conditions.
Carbamate Formation: The final step involves reacting the tert-butyl chloroformate with the indole-pyridine intermediate in the presence of a base to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow processes to improve efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The pyridine ring can be reduced under specific conditions, altering its electronic properties.
Substitution: The bromine atom on the pyridine ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.
Major Products
Oxidation Products: Formation of quinoline derivatives.
Reduction Products: Partially or fully hydrogenated pyridine rings.
Substitution Products: Replacement of the bromine atom with various nucleophiles leading to diversified products.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Pharmacology: Investigated for its potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Biochemical Probes: Used in the study of protein-ligand interactions due to its unique structural features.
Industry
Agrochemicals: Potential application in the development of new pesticides or herbicides.
Polymer Science: Used as a monomer or additive to enhance the properties of polymers.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its indole and pyridine groups allow for interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. The carbamate group can participate in covalent bonding with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 1-((4-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate
tert-butyl 1-((5-chloropyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate
tert-butyl 1-((5-bromopyridin-2-yl)oxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate
Uniqueness
Compared to its analogs, (R)-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate possesses a unique combination of electronic and steric properties due to the positioning of the bromine atom and the specific tert-butyl carbamate moiety. These features contribute to its distinct chemical reactivity and potential biological activity.
This should give you a comprehensive overview of the compound
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(5-bromopyridin-3-yl)oxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c1-21(2,3)28-20(26)25-16(13-27-17-9-15(22)11-23-12-17)8-14-10-24-19-7-5-4-6-18(14)19/h4-7,9-12,16,24H,8,13H2,1-3H3,(H,25,26)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXKTWTVNLBOR-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110665 | |
| Record name | Carbamic acid, [(1R)-2-[(5-bromo-3-pyridinyl)oxy]-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882169-92-8 | |
| Record name | Carbamic acid, [(1R)-2-[(5-bromo-3-pyridinyl)oxy]-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882169-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R)-2-[(5-bromo-3-pyridinyl)oxy]-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


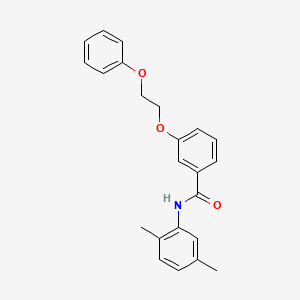
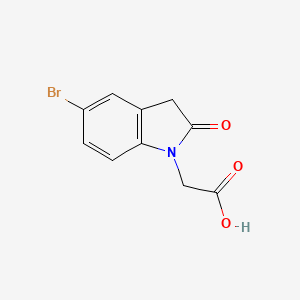
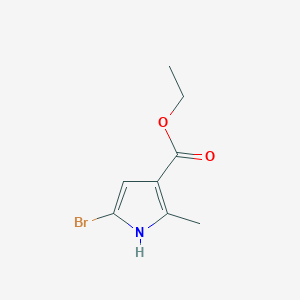
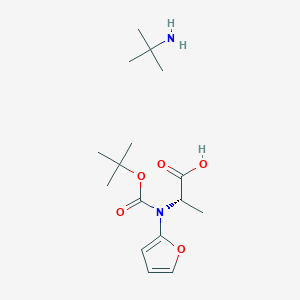
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)
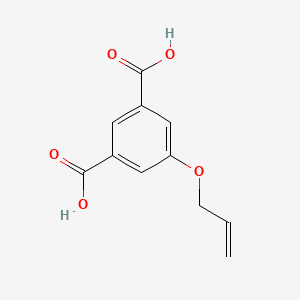
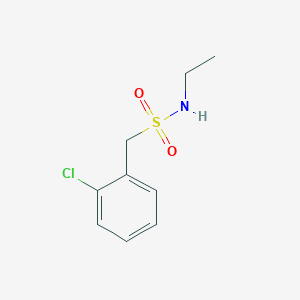
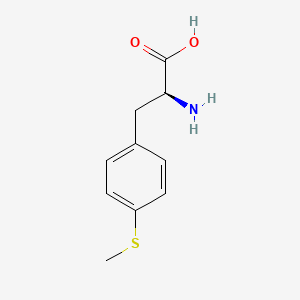
![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)
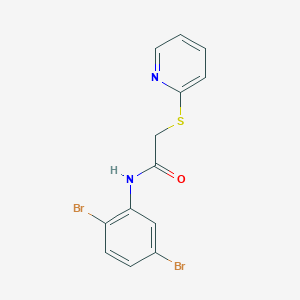

![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)
